Parkin Ligase Activation: Class-Level Selectivity vs. Kinase-Targeted Triazolopyrimidines
The compound belongs to a patented class of triazole benzamide derivatives specifically designed to modulate Parkin ligase, a RING-between-RING (RBR) E3 ubiquitin ligase, by disrupting Zn-finger domains [1]. This mechanism is fundamentally distinct from the kinase inhibition (e.g., CDK2, PDK1, Chk1) typically associated with 1,2,4-triazolo[1,5-a]pyrimidine scaffolds [2]. While quantitative Parkin activation EC50 data for this exact compound is not publicly available, the patent class defines a novel target engagement strategy, differentiating it from kinase-targeted triazolopyrimidines like the 7-amino substituted analogs, which exhibit CDK2 IC50 values in the low micromolar range [2]. A procurement decision must be based on this distinct mechanism-of-action hypothesis rather than potency against common off-targets.
| Evidence Dimension | Primary Biological Target Class |
|---|---|
| Target Compound Data | Parkin ligase (RBR E3 ligase) modulation [1] |
| Comparator Or Baseline | Classical 7-amino-1,2,4-triazolo[1,5-a]pyrimidine kinase inhibitors (e.g., CDK2 IC50 ~ 1-5 µM) [2] |
| Quantified Difference | Target class divergence: E3 ligase vs. CDK/PDK1/Chk1 kinases. No direct overlapping potency data. |
| Conditions | Patent specification class definition; literature on 1,2,4-triazolo[1,5-a]pyrimidine kinase inhibitors. |
Why This Matters
This mechanistic divergence is critical for programs seeking to avoid the pleiotropic effects of kinase inhibition and focus specifically on protein homeostasis through Parkin activation.
- [1] Johnston J, Garofalo AW, Fatheree PR, et al. Triazole benzamide derivatives and the compositions and methods of treatment regarding the same. CA3066110A1, 2017. View Source
- [2] Triazolo ' 1, 5-A ! Pyrimidines and Their Use in Medicine. Patent US20040176398A1, 2004. View Source
